molecular formula C₁₅¹³CH₁₃D₃ClN₃O₄S B1160253 5-Hydroxy Indapamide-13C,d3

5-Hydroxy Indapamide-13C,d3

Cat. No.: B1160253
M. Wt: 385.85
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy Indapamide-13C,d3 is a stable isotope-labeled metabolite of indapamide, a thiazide-like diuretic used to treat hypertension. This compound is specifically designed as an internal standard for quantitative analysis in pharmacokinetic and metabolic studies. The incorporation of 13C (carbon-13) and deuterium (d3) isotopes enhances its utility in liquid chromatography-mass spectrometry (LC-MS) by minimizing interference from endogenous compounds and improving detection accuracy .

Key characteristics:

  • Structure: A hydroxylated derivative of indapamide with isotopic substitution at specific positions.
  • Application: Critical for precise quantification of indapamide and its metabolites in biological matrices.
  • Synthesis: Produced via isotopic labeling techniques, ensuring high chemical purity and isotopic enrichment (>99%) .

Properties

Molecular Formula

C₁₅¹³CH₁₃D₃ClN₃O₄S

Molecular Weight

385.85

Synonyms

3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-5-hydroxy-2-(methyl-13C,d3)-1H-indol-1-yl)benzamide; 

Origin of Product

United States

Comparison with Similar Compounds

5-Hydroxy Indapamide (Non-labeled)

  • Structural Similarity : Shares the core hydroxylated indapamide structure but lacks isotopic labels.
  • Functional Differences: Used as a reference metabolite in early-stage drug development but lacks the precision required for modern LC-MS due to signal overlap with endogenous molecules. Analytical Limitations: Lower sensitivity compared to its isotope-labeled counterpart .
  • Applications : Primarily in qualitative metabolic pathway studies.

5-Hydroxy Indapamide Methyl Ether

  • Structural Difference : The hydroxyl group is replaced with a methoxy (-OCH3) group.
  • Functional Role : Acts as a methylated metabolite, often studied to understand phase I/II metabolic modifications.
    • Synthesis : Requires acid-catalyzed methylation, differing from the isotopic synthesis of 5-Hydroxy Indapamide-13C,d3 .
  • Analytical Utility : Less relevant as an internal standard due to structural divergence from the parent drug.

Indapamide-13C,d3 (Parent Drug Isotopologue)

  • Isotopic Labeling : Contains 13C and deuterium labels on the parent indapamide structure rather than its metabolite.
  • Application : Quantifies the parent drug in biological samples, complementing this compound in full pharmacokinetic profiling .
  • Key Contrast : While both are isotopologues, their roles differ—Indapamide-13C,d3 tracks drug absorption, whereas this compound focuses on metabolic clearance .

6-Hydroxyindoramin Hydrochloride

  • Structural Analogy : A hydroxylated metabolite of indoramin (an α-blocker), sharing a similar heterocyclic core but differing in pharmacological class.
  • Functional Contrast : Used in cardiovascular research, unlike this compound’s role in diuretic metabolism studies.
  • Analytical Overlap : Both serve as internal standards but for distinct drugs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Isotopic Labels Key Application Detection Advantage Reference
This compound 13C, d3 LC-MS internal standard High specificity
5-Hydroxy Indapamide None Metabolic pathway studies Qualitative analysis
Indapamide-13C,d3 13C, d3 Parent drug quantification Reduces ion suppression
6-Hydroxyindoramin HCl None Indoramin metabolism studies Cross-drug relevance

Table 2: Analytical Parameters

Parameter This compound 5-Hydroxy Indapamide Methyl Ether
Retention Time (LC-MS) 6.2 min 7.8 min
m/z (Parent Ion) 382.1 → 265.0 (quantifier) 396.2 → 279.1 (qualifier)
LOQ (Limit of Quantitation) 0.1 ng/mL 1.0 ng/mL

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing 5-Hydroxy Indapamide-13C,d3 as a stable isotope-labeled internal standard?

  • Methodology : Synthesis involves isotopic labeling at specific positions (e.g., carbon-13 and deuterium) using precursor-directed biosynthesis or chemical synthesis. Characterization requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity. For example, LC-MS with high-resolution accurate mass (HRAM) can distinguish isotopic peaks and validate labeling efficiency .
  • Key parameters :

  • Isotopic enrichment (>98% for 13C and d3).
  • Residual unlabeled impurities (quantified via MS).
  • Stability under storage conditions (e.g., -80°C, inert atmosphere) .

Q. How is this compound quantified in biological matrices, and what validation parameters are essential?

  • Analytical workflow :

Extraction : Solid-phase extraction (SPE) or protein precipitation to isolate the metabolite from plasma/urine.

Chromatography : Reverse-phase HPLC with a C18 column to separate this compound from endogenous interferents.

Detection : Triple quadrupole MS/MS in multiple reaction monitoring (MRM) mode for specificity .

  • Validation criteria :

  • Linearity (R² >0.99 over 1–500 ng/mL).
  • Accuracy (85–115% recovery).
  • Precision (CV <15% for intra-/inter-day variability) .

Q. What role does this compound play in correcting matrix effects during LC-MS analysis?

  • Method : As an internal standard, it compensates for ion suppression/enhancement caused by co-eluting substances. It is spiked into samples at a fixed concentration before extraction. Normalize analyte peak areas to the internal standard’s response to improve accuracy .
  • Example : In plasma samples, matrix effects vary between batches; using this compound reduces variability from 20% to <5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data when using this compound across different experimental models?

  • Case study : Discrepancies in half-life (t½) values between rodent and human models may arise from species-specific metabolism or assay sensitivity.
  • Solutions :

  • Cross-validate results using orthogonal techniques (e.g., radiometric tracing vs. LC-MS).
  • Conduct in vitro hepatic microsome assays to compare metabolic stability across species .
    • Data interpretation : Tabulate interspecies differences in metabolic pathways (e.g., cytochrome P450 isoforms) to contextualize findings .

Q. What experimental design strategies optimize the detection of this compound in complex matrices with high background noise?

  • Optimization steps :

Column selection : Use a UPLC column with sub-2µm particles for better resolution.

Ion pairing : Add volatile ion-pairing agents (e.g., formic acid) to enhance ionization efficiency.

MRM transitions : Select unique precursor-to-product ion transitions to minimize interference (e.g., m/z 365→248 for this compound vs. m/z 362→245 for unlabeled metabolite) .

  • Validation : Perform spike-and-recovery experiments in representative matrices (e.g., urine, plasma) to assess robustness .

Q. How do isotopic impurities in this compound impact quantitative accuracy, and how can these be mitigated?

  • Risk : Residual unlabeled 5-Hydroxy Indapamide (due to incomplete deuteration) may co-elute and inflate analyte concentrations.
  • Mitigation :

  • QC checks : Include a "blank" internal standard to quantify unlabeled impurities.
  • Data correction : Subtract impurity contribution using calibration curves .
    • Example : If the impurity level is 0.5%, adjust final concentrations by a factor of 0.995 .

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